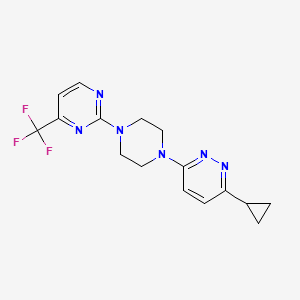

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclopropyl-6-(4-(4-(trifluoromethyl)pyrimidin-2-yl)piperazin-1-yl)pyridazine is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyridazines and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV (DPP IV) Inhibitors

DPP IV inhibitors represent a significant class of compounds with potential therapeutic applications in type 2 diabetes mellitus (T2DM). The enzyme DPP IV plays a crucial role in glucose metabolism by inactivating incretin hormones, which are essential for insulin secretion. Research has highlighted various chemical groups, including pyridines and pyrimidines, as core structures in the development of DPP IV inhibitors. Such inhibitors aim to enhance glucose-dependent insulin secretion, offering a strategic approach to T2DM treatment (Mendieta, Tarragó, & Giralt, 2011).

Biological Activities of Phenothiazines

Phenothiazines and their derivatives, incorporating structures like pyrimidines, have shown a wide array of biological activities. Recent medicinal chemistry investigations have revealed their potential as antibacterial, anticancer, antiviral, and anti-inflammatory agents. The diverse pharmacological profiles of these compounds are attributed to their interactions with various biological systems, including DNA intercalation and membrane penetration capabilities. The modifications on the phenothiazine core structure play a vital role in determining the specificity and potency of these biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).

Arylpiperazine Derivatives

Arylpiperazine derivatives have been widely studied for their therapeutic applications, particularly in the context of psychiatric disorders such as depression, psychosis, and anxiety. These compounds, including structures closely related to pyrimidines, undergo extensive metabolic transformations, highlighting the significance of understanding their pharmacokinetic profiles for clinical applications. The metabolic pathways and the resultant metabolites of arylpiperazine derivatives underscore the complexity of their actions across different neurotransmitter systems (Caccia, 2007).

Pyridopyridazine Derivatives

Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic properties. These compounds, through their structural diversity, have been identified as selective inhibitors for various enzymes and receptors. The exploration of pyridopyridazine derivatives emphasizes the potential of heterocyclic compounds in developing novel therapeutic agents with high specificity and efficacy (Wojcicka & Nowicka-Zuchowska, 2018).

Heterocyclic N-oxide Molecules

Heterocyclic N-oxide molecules, including those derived from pyridine and indazole, demonstrate remarkable versatility in organic synthesis, catalysis, and drug development. Their functionalities extend to forming metal complexes, designing catalysts for asymmetric synthesis, and exhibiting medicinal properties such as anticancer and antibacterial activities. The integration of heterocyclic N-oxide motifs into drug development strategies underscores their significance in advancing chemical and pharmaceutical sciences (Li et al., 2019).

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects . They have also been linked to neuroprotection and anti-inflammatory activity .

Mode of Action

It’s worth noting that pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . They achieve this by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may impact pathways related to er stress, apoptosis, and inflammation .

Result of Action

Based on the known effects of similar pyrimidine derivatives, it can be inferred that the compound may have neuroprotective and anti-inflammatory effects .

Eigenschaften

IUPAC Name |

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N6/c17-16(18,19)13-5-6-20-15(21-13)25-9-7-24(8-10-25)14-4-3-12(22-23-14)11-1-2-11/h3-6,11H,1-2,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZAHIQBTDTVJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)

![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)

![Methyl 4-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2993900.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)

![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2993908.png)

![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)